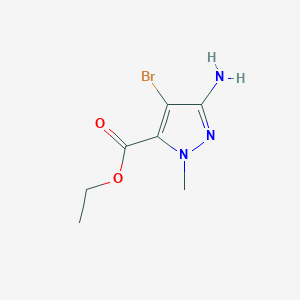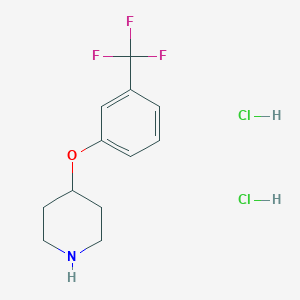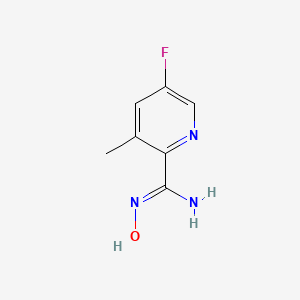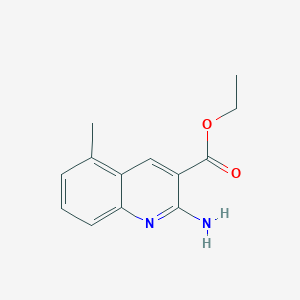
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide is a synthetic organic compound characterized by its thiazolidine ring structure. This compound is often used in various chemical and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide typically involves the following steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolidine ring.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Final Coupling: The final step involves coupling the intermediate with the desired carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiazolidine derivatives.
Applications De Recherche Scientifique
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-Boc-N-methoxy-N,2,2-dimethylthiazolidine-4-carboxamide
- (S)-3-Boc-N-ethoxy-N,2,2-trimethylthiazolidine-4-carboxamide
- (S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxylic acid
Uniqueness
(S)-3-Boc-N-methoxy-N,2,2-trimethylthiazolidine-4-carboxamide is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Formule moléculaire |
C13H24N2O4S |
|---|---|
Poids moléculaire |
304.41 g/mol |
Nom IUPAC |
tert-butyl 4-[methoxy(methyl)carbamoyl]-2,2-dimethyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H24N2O4S/c1-12(2,3)19-11(17)15-9(8-20-13(15,4)5)10(16)14(6)18-7/h9H,8H2,1-7H3 |
Clé InChI |
IYTINLYEPVZTCG-UHFFFAOYSA-N |
SMILES canonique |
CC1(N(C(CS1)C(=O)N(C)OC)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-[4-(Trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13675694.png)
![Methyl 8-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13675702.png)

![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)




![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)



